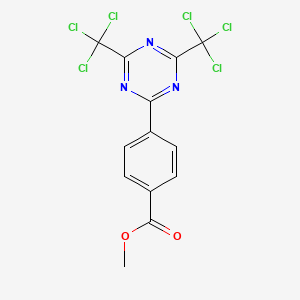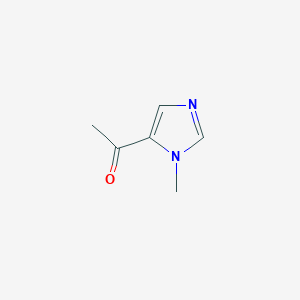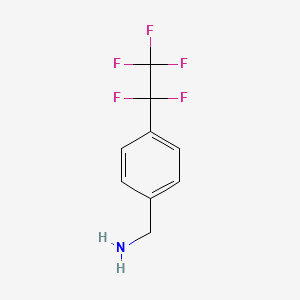
4-(Pentafluoroethyl)benzylamine
Vue d'ensemble
Description
4-(Pentafluoroethyl)benzylamine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of benzylamine, a common organic compound, with a pentafluoroethyl group attached to it. This modification has led to its application in various fields, including medicinal chemistry, materials science, and organic synthesis.
Applications De Recherche Scientifique
Oxygen Extraction from Oxides and Silicates
A technique developed using bromine pentafluoride, related to the chemical family of pentafluorinated compounds like 4-(Pentafluoroethyl)benzylamine, showcases its utility in quantitatively liberating oxygen from oxides and silicates for isotopic analysis. This method has proven to yield consistent and accurate oxygen amounts from analyzed rocks and minerals, offering a safer and more efficient alternative to traditional reduction techniques. This advancement is crucial for geological and environmental studies, allowing for precise isotopic composition analysis with decreased systematic errors (Clayton & Mayeda, 1963).
Synthesis of Amino Acid Mimetics
The synthesis of trisubstituted imidazoles via palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes demonstrates the compound's role in creating optically active amino acid mimetics with a C-terminal imidazole. This process, involving compounds structurally related to 4-(Pentafluoroethyl)benzylamine, highlights its application in medicinal chemistry, offering pathways to novel therapeutic agents with enhanced biological activity and stability (Zaman, Kitamura Mitsuru, & Abell, 2005).
Enhancing Photovoltaic Cell Efficiency
Benzylamine, a compound in the same functional group family as 4-(Pentafluoroethyl)benzylamine, has been used to improve the moisture-resistance and electronic properties of perovskite films in solar cells. This application not only enhances the efficiency of photovoltaic cells but also significantly extends their operational lifespan, showcasing the potential of related compounds in renewable energy technologies (Wang et al., 2016).
Development of Human Histamine H3 Receptor Antagonists
Research involving 4-(Aminoalkoxy)benzylamines has led to the discovery of potent human histamine H3 receptor antagonists, indicating the compound's importance in developing new treatments for neurological disorders. This application underscores the therapeutic potential of compounds within the benzylamine class, including 4-(Pentafluoroethyl)benzylamine, in addressing complex health conditions (Apodaca et al., 2003).
Catalytic Applications
The catalytic intramolecular hydroamination of unactivated olefins with secondary alkylamines, utilizing benzyl-2,2-diphenyl-4-pentenylamine as a precursor, highlights the catalytic versatility of benzylamine derivatives. This research points to the potential applications of 4-(Pentafluoroethyl)benzylamine in synthetic chemistry, particularly in the synthesis of complex organic molecules and enhancing reaction efficiencies (Bender & Widenhoefer, 2005).
Propriétés
IUPAC Name |
[4-(1,1,2,2,2-pentafluoroethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5N/c10-8(11,9(12,13)14)7-3-1-6(5-15)2-4-7/h1-4H,5,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKERQTORZIQKHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563889 | |
| Record name | 1-[4-(Pentafluoroethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128273-62-1 | |
| Record name | 4-(1,1,2,2,2-Pentafluoroethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128273-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Pentafluoroethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


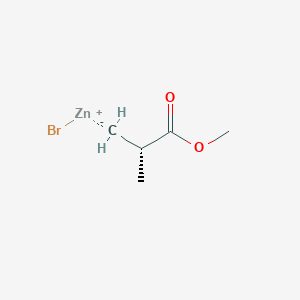
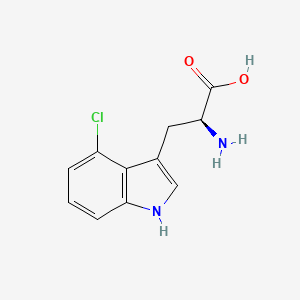
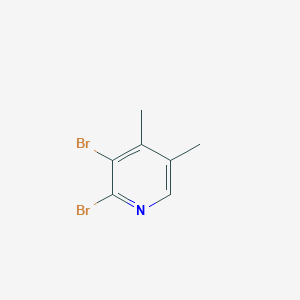

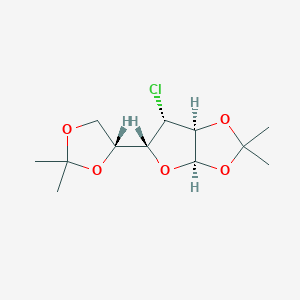
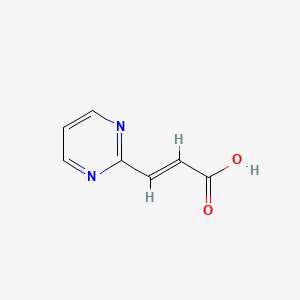
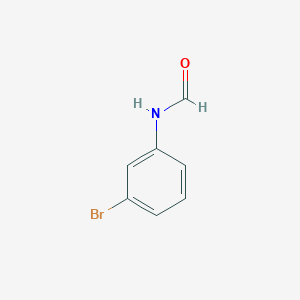
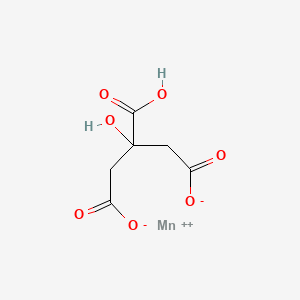
![2'-Hydroxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1611307.png)
